1-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzotriazole. These heterocyclic structures are known for their significant pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves the fusion of triazole and thiadiazole rings with a benzotriazole moiety. The synthetic route often includes the following steps :
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate reagents.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide or other sulfur-containing reagents.
Coupling with benzotriazole: The final step involves the coupling of the triazole-thiadiazole intermediate with benzotriazole under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications :
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE can be compared with other similar compounds, such as :
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core but differ in their substituents and overall structure.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole-pyrazine core and exhibit different biological activities.
1,3,4-Oxadiazoles: These compounds contain an oxadiazole ring and are known for their diverse pharmacological properties.
The uniqueness of 1-{[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE lies in its specific combination of triazole, thiadiazole, and benzotriazole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10FN7S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10FN7S/c17-11-6-2-1-5-10(11)15-21-24-14(19-20-16(24)25-15)9-23-13-8-4-3-7-12(13)18-22-23/h1-8H,9H2 |
InChI Key |
UVUXLMKGUFIBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.